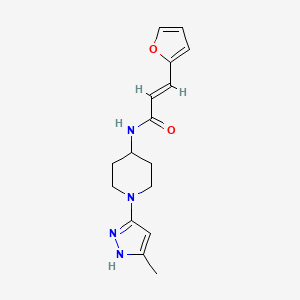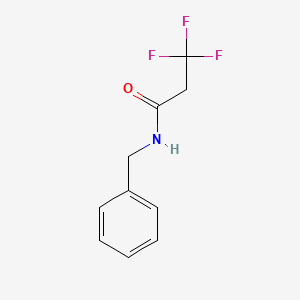
cis-1-Amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Cis-1-Amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C6H9ClF3NO3 and its molecular weight is 235.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Physical Chemical Properties
Feskov et al. (2017) synthesized cis- and trans-1-amino-3-hydroxy-3-methylcyclobutanecarboxylic acids, which are analogues of threonine with fixed spatial orientation of functional groups. They demonstrated distinct pKa values for these amino acids and nearly planar cyclobutane rings based on X-ray data (Feskov et al., 2017).
Stereocontrolled Synthesis
Chang et al. (2019) described the synthesis of tri-functionalized cyclobutane scaffolds, starting from a single precursor of all-cis-2-amino-3-hydroxycyclobutane-1-carboxylic acid, to obtain cis-trans and all-trans stereoisomers (Chang et al., 2019).
Unified Synthesis of Stereoisomers
André et al. (2013) prepared all four stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid, starting from a single chirally derivatized unsaturated γ-lactam, resulting in cis configurations. They developed an efficient protocol for obtaining the corresponding trans compounds as single isomers (André et al., 2013).
Photochemical Route to Hydroxy Derivatives
Chang et al. (2018) achieved short gram-scale syntheses of both enantiomers of 2-amino-3-hydroxycyclobutane-1-carboxylic acid with all-cis geometry, using highly endo-selective [2 + 2]-photocycloaddition reactions (Chang et al., 2018).
Rigid β-Peptides Incorporation
Izquierdo et al. (2005) developed stereoselective synthesis methodologies for free amino acid and beta-dipeptides, demonstrating the ability of the cyclobutane ring to promote structure in monomers and dimers, as observed through NMR and DFT calculations (Izquierdo et al., 2005).
Structure and Conformation Studies
Reisner et al. (1983) determined the structure of cis-2-phenylcyclobutanecarboxylic acid and cis-3-(p-fluorophenyl)cyclobutanecarboxylic acid using X-ray diffraction methods, revealing puckered cyclobutane rings and dihedral angles (Reisner et al., 1983).
Monofluoro-Substituted Amino Acid as NMR Label
Tkachenko et al. (2014) synthesized a monofluoro-substituted amino acid as a label for solid-state 19F NMR in membrane-bound peptides, showing compatibility with solid-phase peptide synthesis protocols (Tkachenko et al., 2014).
Prevalence of Hydrogen-Bonded Rings in Bis(cyclobutane) β-Dipeptides
Torres et al. (2009) synthesized new bis(cyclobutane) beta-dipeptides, demonstrating the predominance of eight-membered hydrogen-bonded rings in certain diastereomers (Torres et al., 2009).
Synthesis of cis- and trans-1-Amino-3-fluoro-3-methylcyclobutanecarboxylic Acids
Chernykh et al. (2016) synthesized cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids, noting differences in pKa values between the stereoisomers due to interactions with fluorine atoms (Chernykh et al., 2016).
Cyclobutane-Containing Scaffolds in Biomedical Applications
Illa et al. (2019) reported on the preparation of products including surfactants, gelators, and metal cation ligands for biomedical applications, using cyclobutane-containing scaffolds (Illa et al., 2019).
Trifluoromethyl-Substituted Analogues Synthesis
Radchenko et al. (2009) synthesized trifluoromethyl-substituted analogues of 1-amino-cyclobutane-1-carboxylic acid, demonstrating a key synthesis step involving the transformation of the acid moiety into the trifluoromethyl group (Radchenko et al., 2009).
Properties
IUPAC Name |
1-amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3NO3.ClH/c7-6(8,9)5(13)1-4(10,2-5)3(11)12;/h13H,1-2,10H2,(H,11,12);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBDEHJTWYINQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C(F)(F)F)O)(C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2377036-33-2 |
Source


|
| Record name | 1-amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
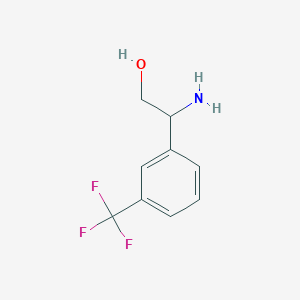
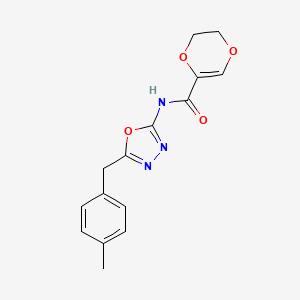

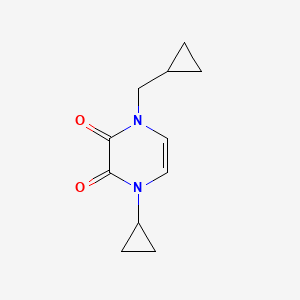
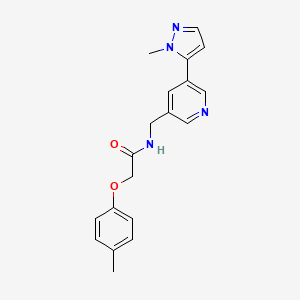
![4-[4-(Pyrrolidin-2-ylmethoxy)benzoyl]morpholinehydrochloride](/img/no-structure.png)


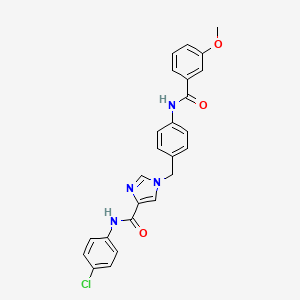
![2-(dimethylamino)benzo[d]thiazol-6-yl 4-(N-benzyl-N-ethylsulfamoyl)benzoate](/img/structure/B2475635.png)

